molecular formula C5H9ClN2OS B1379714 2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride CAS No. 1609407-94-4

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride

Cat. No. B1379714
M. Wt: 180.66 g/mol
InChI Key: QTVRSIFTUJIXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride, also known as 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, is a chemical compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.6393 . It is used in the production of cefotiam .


Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .


Molecular Structure Analysis

The 2-amino-1,3-thiazol-4-yl heterocycle was characterized by two signals at δ 6.99 (br.s, 2H, –NH2), and 6.38 (s, 1H, H-5). A signal at δ 4.03 (br.s, 2H, CH2-6) was assignable to a methylene group connecting the two heterocycles in the molecule .


Chemical Reactions Analysis

Different electrophiles were synthesized by the reaction of respective anilines (one in each reaction) and 2-bromoacetylbromide in an aqueous medium . The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .

Scientific Research Applications

1. Applications in Enzyme Inhibition and Cytotoxicity

A series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition activity and cytotoxic behavior. These compounds demonstrated potent inhibitory potential against the α-glucosidase enzyme, suggesting potential applications as anti-diabetic agents. Additionally, their cytotoxic behavior against brine shrimps was analyzed, indicating potential for further pharmacological exploration (Abbasi et al., 2020).

2. Utilization in Anticancer Studies

Compounds derived from 2-aminothiazoles have shown promising results in anticancer studies. Specifically, 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides exhibited significant activity against various cancer cell lines, including melanoma and breast cancer (Ostapiuk et al., 2015).

3. Antimicrobial Activity

Newly synthesized compounds featuring 2-aminothiazole structures, such as 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol, were screened for their antimicrobial properties. Several derivatives demonstrated promising antifungal activity against specific fungi strains, indicating potential utility in addressing microbial infections (Jagadale et al., 2020).

4. Potential in Angiotensin II Receptor Antagonism

A study aimed at identifying potential antihypertensive and cardiotropic drugs highlighted the synthesis of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines. These compounds demonstrated a high affinity to the angiotensin II receptor, with some showing promising antihypertensive effects, suggesting potential therapeutic applications (Drapak et al., 2019).

Future Directions

The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things . Therefore, there is a potential for future research and development in this area .

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.ClH/c6-5-7-4(1-2-8)3-9-5;/h3,8H,1-2H2,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVRSIFTUJIXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride
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2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride
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2-(2-Amino-1,3-thiazol-4-yl)ethanol hydrochloride
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